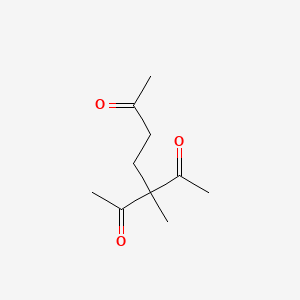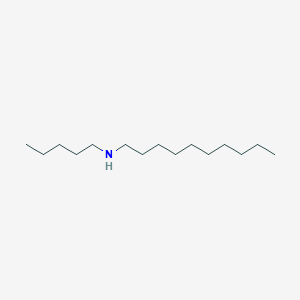
Hexyl phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl phenylphosphonate is an organophosphorus compound characterized by the presence of a hexyl group and a phenyl group attached to a phosphonate moiety. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl phenylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction. This reaction involves the conversion of trialkyl phosphites to phosphonates using alkyl halides. For instance, the reaction of hexyl bromide with triphenyl phosphite under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hexyl or phenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Hexyl phenylphosphonic acid.
Reduction: Hexyl phenylphosphine.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Hexyl phenylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioisostere for phosphate groups in biological systems.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: this compound is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of hexyl phenylphosphonate involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate groups, thereby interfering with enzymatic processes that rely on phosphorylation. This property makes it a potential candidate for drug development, particularly in targeting viral replication and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- Hexyl methylphosphonate
- Phenyl methylphosphonate
- Hexyl ethylphosphonate
Comparison: Hexyl phenylphosphonate is unique due to the presence of both hexyl and phenyl groups, which confer distinct chemical properties. Compared to hexyl methylphosphonate, it has a higher molecular weight and different reactivity patterns. Phenyl methylphosphonate lacks the long alkyl chain, affecting its solubility and interaction with other molecules. Hexyl ethylphosphonate, on the other hand, has a simpler structure and different applications .
Propriétés
Numéro CAS |
66170-45-4 |
|---|---|
Formule moléculaire |
C12H18O3P- |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
hexoxy(phenyl)phosphinate |
InChI |
InChI=1S/C12H19O3P/c1-2-3-4-8-11-15-16(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,13,14)/p-1 |
Clé InChI |
UEKWYRXXACHNAS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOP(=O)(C1=CC=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


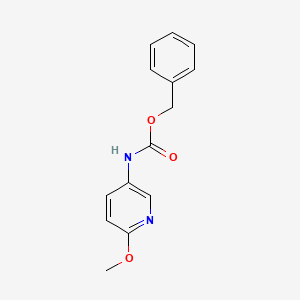
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)
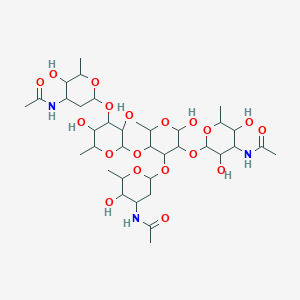
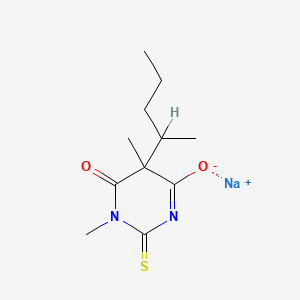
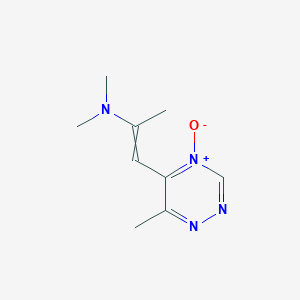
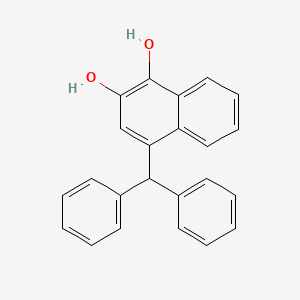
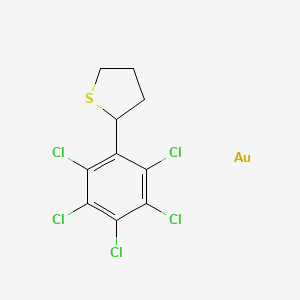
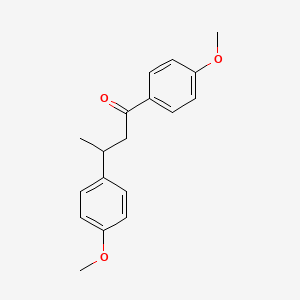
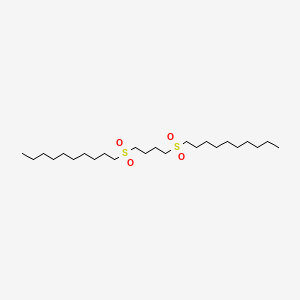
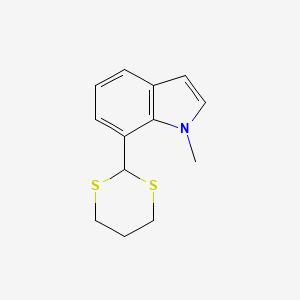
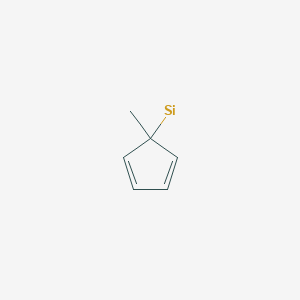
![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
